molecular formula C9H18N2 B11828321 1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine

1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine

Cat. No.: B11828321
M. Wt: 154.25 g/mol
InChI Key: BARVROHSKOGOID-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes used in laboratory settings but scaled up to meet production demands. The use of efficient catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine is unique due to its specific structural features and high enantioselectivity in synthesis. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine

InChI

InChI=1S/C9H18N2/c1-8-5-9(8,6-10)3-2-4-11-7-8/h11H,2-7,10H2,1H3/t8-,9-/m1/s1

InChI Key

BARVROHSKOGOID-RKDXNWHRSA-N

Isomeric SMILES

C[C@]12C[C@]1(CCCNC2)CN

Canonical SMILES

CC12CC1(CCCNC2)CN

Origin of Product

United States

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